N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is an organic compound with the molecular formula C17H14N2OS This compound is characterized by the presence of a thiophene ring, a pyridine ring, and a benzyl group
Scientific Research Applications
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds with a thiazole core have been found to interact with a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with similar structures have been found to have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pyridin-2-ylamine and benzyl chloride. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the thiophene ring.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a thiophene ring.
N-(Pyridin-2-yl)benzamide: Similar structure but lacks the thiophene ring.
Uniqueness
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a pyridine ring, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHLGOIGSJODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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